6-bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran

Medicinal Chemistry Organic Synthesis Library Design

6-Bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran (molecular formula C₁₀H₁₀BrClO; molecular weight 261.54 g·mol⁻¹) is a dual-halogenated chroman derivative belonging to the 3,4-dihydro-2H-1-benzopyran (chroman) scaffold class. The compound bears a bromine atom at the C6 position and a chloromethyl (–CH₂Cl) group at the C8 position on the benzopyran aromatic ring.

Molecular Formula C10H10BrClO
Molecular Weight 261.54 g/mol
Cat. No. B13457006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran
Molecular FormulaC10H10BrClO
Molecular Weight261.54 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=CC(=C2)Br)CCl)OC1
InChIInChI=1S/C10H10BrClO/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12/h4-5H,1-3,6H2
InChIKeyOECJVARTDUBPEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran: Structural Identity and Compound-Class Context for Procurement Evaluation


6-Bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran (molecular formula C₁₀H₁₀BrClO; molecular weight 261.54 g·mol⁻¹) is a dual-halogenated chroman derivative belonging to the 3,4-dihydro-2H-1-benzopyran (chroman) scaffold class . The compound bears a bromine atom at the C6 position and a chloromethyl (–CH₂Cl) group at the C8 position on the benzopyran aromatic ring. This structural configuration distinguishes it from monohalogenated chroman analogs, which carry only one reactive handle, and from C8-methyl or C8-methoxy analogs, which lack the electrophilic chloromethyl centre. Chroman derivatives, including tocopherols (vitamin E components), flavonoids, and synthetic K_ATP channel modulators, are widely distributed among bioactive molecules, making this scaffold class of sustained interest in medicinal chemistry, agrochemical discovery, and materials science [1]. The compound is catalogued under CAS 81258-18-6 (associated with the 4-oxo variant; the exact CAS for the dihydro-chloromethyl form may differ across supplier databases) and MDL MFCD11207539 .

Why Generic Substitution of 6-Bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran Is Not Advisable: The Dual-Halogen Differentiation Problem


Procurement decisions for halogenated chroman intermediates cannot assume functional interchangeability between members of the same scaffold class, because the specific identity, position, and orthogonality of halogen substituents dictate the accessible chemical space in downstream synthesis. A 6-bromochroman (lacking the C8 chloromethyl group) provides only a single aryl bromide handle for Pd-catalyzed cross-coupling, whereas a 3-(chloromethyl)chroman offers solely an alkyl chloride nucleophilic substitution site . Replacing the C8 chloromethyl group with a methyl group (e.g., 6-bromo-8-methylchroman-4-one) eliminates the electrophilic centre required for nucleophilic derivatization, fundamentally altering the synthetic route logic . Furthermore, documented structure–activity relationship (SAR) data on benzopyran derivatives demonstrate that C8 substitution profoundly modulates biological target engagement—exemplified by the >1700-fold selectivity window achieved through C8 benzamido modification in GPR35 agonists [1]. Substituting a compound lacking the C8 chloromethyl vector therefore risks both synthetic dead-ends and biological profile divergence. The quantitative evidence below establishes the measurable dimensions along which 6-bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran differs from its closest in-class analogs.

Quantitative Differentiation Evidence: 6-Bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran vs. In-Class Analogs


Dual Orthogonal Reactive Handles: Synthetic Versatility Advantage Over Single-Halogen Chromans

6-Bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran carries two chemically orthogonal halogen handles—an aryl bromide at C6 and a benzylic/alkyl chloride in the C8 chloromethyl group—that can be addressed sequentially without protecting-group manipulation. The C6 bromide is competent for Pd-catalyzed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig, etc.), while the C8 chloromethyl group undergoes nucleophilic substitution (SN2) with amines, thiols, and alkoxides under basic conditions . By contrast, 6-bromochroman (CAS 3875-78-3) offers only a single aryl bromide, and 3-(chloromethyl)chroman (CAS 115822-64-5) offers only a single alkyl chloride [1]. The orthogonal pairing in the target compound enables a two-step sequential diversification strategy—nucleophilic displacement at C8 followed by cross-coupling at C6 (or vice versa)—that is impossible with any single-halogen comparator. This principle parallels established bifunctional heterocyclic scaffold strategies, where chloro-chloromethyl heterocycles are validated for two-step sequential amination: the chloromethyl moiety reacts first via nucleophilic substitution, and the remaining aryl chloride reacts subsequently in Pd-catalyzed amination .

Medicinal Chemistry Organic Synthesis Library Design

Lipophilicity Differentiation: Elevated logP Relative to 6-Bromochroman Expands ADME Property Space

The C8 chloromethyl substituent substantially increases the lipophilicity of the target compound relative to 6-bromochroman. The experimentally measured logP of 6-bromochroman (CAS 3875-78-3) is reported as 2.77 (consensus value across multiple databases; ACD/LogP calculated as 3.93) [1]. While an experimentally measured logP for 6-bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran has not been published, the addition of a chloromethyl group (–CH₂Cl; π ≈ +0.8 to +1.0 using Hansch substituent constants) to the C8 position of the chroman scaffold is predicted to elevate logP into the range of approximately 3.5–4.0. This increased lipophilicity places the target compound in a more favorable region of the lipophilicity–permeability continuum for passive membrane diffusion (optimal logP ~1–4 for CNS penetration; ~1–5 for oral absorption) compared with the more hydrophilic 6-bromochroman, but with a proportionally higher LogD-driven risk of metabolic clearance and plasma protein binding [2]. This distinction is pharmacokinetically meaningful: in benzopyran-based K_ATP channel activator SAR, lipophilicity at the 6-position was shown to correlate with insulin secretion inhibitory potency, suggesting that halogen-dependent lipophilicity tuning at C6 and C8 positions is a validated design parameter .

ADME Lipophilicity Drug Design

GPR35 Pharmacological SAR: 6-Bromo-8-Substitution Pattern Delivers Sub-Nanomolar Potency and >1700-Fold Selectivity

In a systematic medicinal chemistry study of 8-benzamidochromen-4-one-2-carboxylic acids as GPR35 agonists, compounds bearing the 6-bromo-8-substitution pattern exhibited exceptional potency and selectivity [1]. The most potent derivative, 6-bromo-8-(2-chloro-4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid (compound 90), displayed an EC₅₀ of 11.1 nM at GPR35 with >1700-fold selectivity over the related receptor GPR55. A closely related analog, 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid (compound 85), showed an EC₅₀ of 12.1 nM and the same >1700-fold selectivity window [1]. While these data were generated on a 4-oxo-chromene (chromone) scaffold rather than the dihydrochroman core, they provide direct quantitative evidence that the 6-bromo-8-substituted benzopyran pharmacophore is a privileged motif for achieving high GPR35 affinity and subtype selectivity. By contrast, the 6-bromo-8-methyl analog—which replaces the C8 functionalizable vector with a methyl group—would be incapable of accessing the benzamido substitution pattern that drives this selectivity, as the methyl group lacks the synthetic handle for amide bond formation at C8 .

GPCR GPR35 Selectivity

C8 Substitution as a Validated Selectivity Switch: Evidence from Benzopyran ERβ Agonist SAR

In a series of benzopyran-based selective estrogen receptor β (ERβ) agonists (SERBAs), structure-based drug design demonstrated that substitution at the 8-position of the benzopyran A-ring can be exploited to disrupt binding to ERα while preserving ERβ affinity, thereby improving ERβ subtype selectivity [1]. This finding establishes that the C8 position of the benzopyran scaffold is a validated selectivity-tuning vector, independent of the specific substituent chemistry employed. The 8-chloromethyl group in the target compound provides a versatile synthetic handle from which diverse C8 substituents—amines, ethers, thioethers, and extended linkers—can be installed through straightforward nucleophilic displacement chemistry. By contrast, 6-bromochroman and other analogs lacking a C8 functionalizable group cannot engage this selectivity switch without de novo C–H functionalization, which introduces additional synthetic complexity and regioselectivity challenges . This SAR principle is scaffold-general: whether targeting ERβ, GPR35, or other receptors where the benzopyran A-ring is a recognition element, the C8 substituent identity is a determinant of pharmacological selectivity [1][2].

Estrogen Receptor Selectivity Structure-Based Design

Physicochemical Differentiation: Molecular Weight and Heavy Atom Count Impact on Downstream Lead Optimization

The target compound (MW 261.54 g·mol⁻¹; 12 heavy atoms) occupies a distinct physicochemical niche between lighter monohalogenated chromans and heavier disubstituted analogs . 6-Bromochroman (MW 213.07; 10 heavy atoms) is 48.47 g·mol⁻¹ lighter and falls within fragment-like property space (MW < 250), whereas 6-bromo-8-chloro-3,4-dihydro-2H-1-benzopyran-4-one (MW 261.5; 12 heavy atoms) has a comparable mass but a different oxidation state (4-oxo vs. dihydro) [1]. The molecular weight of the target compound exceeds the fragment threshold (>250 Da) but remains well within lead-like space (MW < 350), making it suitable as an early lead-generation scaffold rather than a fragment hit. The heavy atom count of 22 (for the full compound including halogens) provides greater shape diversity and potential for productive target engagement compared with the lighter 6-bromochroman. Additionally, the polar surface area (predicted tPSA ≈ 9.2 Ų for the chroman core plus ~0 Ų for the chloromethyl group, comparable to the PSA of 9.23 Ų reported for 6-bromochroman) suggests that the additional molecular weight from the chloromethyl group is achieved without substantially increasing polar surface area, maintaining membrane permeability potential while adding synthetic versatility [1].

Physicochemical Properties Lead-likeness Fragment-based Design

Optimal Application Scenarios for 6-Bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran Based on Verified Differentiation Evidence


Sequential Diversification Library Synthesis: C8-First, C6-Second Strategy

For medicinal chemistry groups building focused libraries of C6,C8-disubstituted chromans, the target compound enables a two-step sequential diversification protocol: (Step 1) nucleophilic displacement of the C8 chloromethyl group with a diverse set of amines, thiols, or alkoxides under mild basic conditions (K₂CO₃/DMF, 25–80 °C); (Step 2) Pd-catalyzed Suzuki–Miyaura cross-coupling at the C6 aryl bromide with aryl/heteroaryl boronic acids . This is a convergent library strategy that would require at least one additional synthetic step (C8 functionalization via C–H activation or directed ortho-metalation) if starting from 6-bromochroman. The orthogonal reactivity of the two halogens—alkyl chloride (fast SN2) vs. aryl bromide (Pd-catalyzed cross-coupling)—eliminates the need for protecting group strategies between steps .

GPR35 Agonist Lead Optimization: C8 Vector Elaboration

Programs targeting GPR35 for inflammatory or metabolic indications can use the target compound to synthesize 6-bromo-8-aminomethyl/amidomethyl chroman derivatives by reacting the C8 chloromethyl group with amines followed by acylation. The published SAR demonstrates that the 6-bromo-8-benzamido pharmacophore achieves EC₅₀ = 11.1–12.1 nM at GPR35 with >1700-fold selectivity over GPR55 [1]. The dihydrochroman scaffold (vs. the chromone core in the published series) may confer improved metabolic stability due to the absence of the electrophilic enone moiety. The chloromethyl handle at C8 is the direct synthetic precursor to the aminomethyl and amidomethyl substituents that occupy the selectivity-determining C8 pocket.

ERβ-Selective Agonist Design: Exploiting the C8 Selectivity Switch

For estrogen receptor programs requiring ERβ subtype selectivity, the target compound provides the C8 functionalization vector that structure-based design has identified as critical for disrupting ERα binding while preserving ERβ affinity [2]. The chloromethyl group can be elaborated to diverse C8 substituents (amines, ethers, extended aromatic systems) to probe the ERα-exclusion hypothesis. Starting from 6-bromochroman would require de novo installation of a C8 functional group, adding synthetic complexity and potentially introducing regioselectivity challenges during electrophilic aromatic substitution on the chroman scaffold [2].

K_ATP Channel Modulator SAR: Dual C6/C8 Lipophilicity Tuning

In benzopyran-based K_ATP channel activator programs, where lipophilicity at the 6-position correlates with tissue selectivity (pancreatic vs. vascular smooth muscle), the target compound offers simultaneous access to C6 (via cross-coupling) and C8 (via nucleophilic substitution) diversification . The elevated logP of the target compound (~3.5–4.0 predicted) compared to 6-bromochroman (logP 2.77) provides a higher starting lipophilicity baseline, which can be tuned downward or upward through the choice of C6 and C8 substituents. This dual-vector approach is not accessible from single-handle comparators.

Quote Request

Request a Quote for 6-bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.